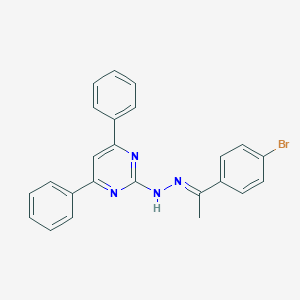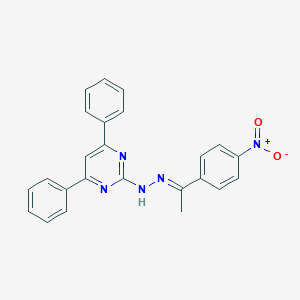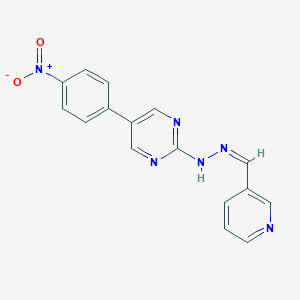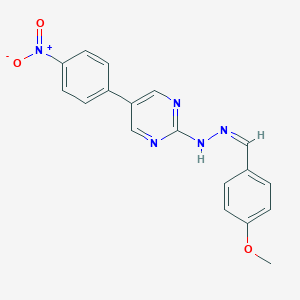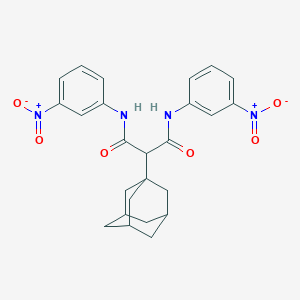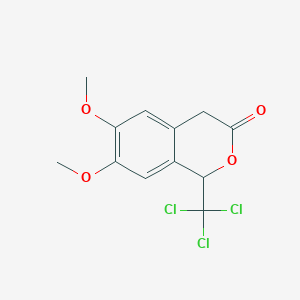
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromans, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at positions 6 and 7, along with a trichloromethyl group at position 1, contributes to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: The initial step involves the cyclization of a suitable precursor to form the isochroman ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Trichloromethyl Group: The trichloromethyl group is introduced at position 1 through a chlorination reaction using trichloromethylating agents like trichloromethyl chloroformate.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: It can generate reactive oxygen species (ROS) or other reactive intermediates, leading to cellular effects.
Comparaison Avec Des Composés Similaires
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound shares the methoxy groups at positions 6 and 7 but differs in the presence of a methyl group instead of a trichloromethyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar core structure but lack the trichloromethyl group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11Cl3O4 |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C12H11Cl3O4/c1-17-8-3-6-4-10(16)19-11(12(13,14)15)7(6)5-9(8)18-2/h3,5,11H,4H2,1-2H3 |
Clé InChI |
CNWFLZBUBYSPCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

